Cas no 2229291-07-8 (1-amino-2-(3-chloropyridin-4-yl)propan-2-ol)

1-Amino-2-(3-chloropyridin-4-yl)propan-2-ol is a chiral amino alcohol derivative featuring a 3-chloropyridinyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework, combining a pyridine ring with an amino alcohol moiety, enables its use in asymmetric synthesis and as a ligand or building block for bioactive molecules. The chlorine substituent enhances reactivity, facilitating further functionalization. The compound's stereochemistry also makes it valuable for enantioselective applications. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial settings.
1-amino-2-(3-chloropyridin-4-yl)propan-2-ol structure
2229291-07-8 structure
Product Name:1-amino-2-(3-chloropyridin-4-yl)propan-2-ol
CAS No:2229291-07-8
MF:C8H11ClN2O
MW:186.638740777969
CID:6059299
PubChem ID:165720573
Update Time:2025-08-05

1-amino-2-(3-chloropyridin-4-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol
    • EN300-1975469
    • 2229291-07-8
    • Inchi: 1S/C8H11ClN2O/c1-8(12,5-10)6-2-3-11-4-7(6)9/h2-4,12H,5,10H2,1H3
    • InChI Key: INDFSPJWRJBARZ-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1C(C)(CN)O

Computed Properties

  • Exact Mass: 186.0559907g/mol
  • Monoisotopic Mass: 186.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 59.1Ų

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Additional information on 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol

Introduction to 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol (CAS No. 2229291-07-8)

1-amino-2-(3-chloropyridin-4-yl)propan-2-ol, identified by its CAS number 2229291-07-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amino group, a propanol backbone, and a chlorinated pyridine ring, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both polar and aromatic functional groups makes it a versatile scaffold for further chemical modifications, enabling the development of novel bioactive molecules.

The compound's structure is characterized by a 3-chloropyridin-4-yl substituent attached to the second carbon of the propanol chain, with an amino group at the first carbon. This arrangement provides a balance of hydrophobicity and hydrophilicity, making it suitable for interactions with biological targets such as enzymes and receptors. The chloropyridine moiety, in particular, is known for its ability to modulate electronic properties and binding affinities, which are critical factors in pharmaceutical design.

In recent years, the field of medicinal chemistry has seen a surge in interest towards heterocyclic compounds due to their diverse biological activities. Pyridine derivatives, including those with chloro substitution, have been extensively studied for their roles in antimicrobial, anti-inflammatory, and anticancer therapies. The compound 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol represents an intriguing example of how structural modifications can influence pharmacological properties. Its potential as a precursor or intermediate in synthesizing drug candidates has been explored in several academic and industrial research settings.

One of the most compelling aspects of this molecule is its utility as a building block for more complex pharmacophores. The amino group can be further functionalized through acylation, alkylation, or coupling reactions, while the 3-chloropyridin-4-yl moiety can undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions. These transformations allow chemists to tailor the molecule's properties to specific therapeutic needs. For instance, introduction of additional polar or charged groups can enhance solubility and cell membrane permeability, crucial factors for oral bioavailability.

The synthesis of 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol has been reported in several synthetic protocols, often involving multi-step organic transformations. A common approach includes the condensation of 3-chloro-pyridine with an appropriate aldehyde or ketone derivative followed by reduction and subsequent functionalization. These synthetic routes highlight the compound's accessibility and its suitability for large-scale production if required.

Recent advancements in computational chemistry have further accelerated the discovery process for molecules like 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, reducing the need for extensive experimental screening. This integration of computational methods with traditional synthetic approaches has significantly shortened the time-to-market for new drug candidates.

In the context of drug development, this compound has been investigated for its potential role in modulating signaling pathways associated with diseases such as cancer and neurodegeneration. The chloropyridine ring is particularly interesting because it can engage with various biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the propanol side chain provides flexibility, allowing the molecule to adopt multiple conformations that may enhance binding efficacy.

The pharmacokinetic profile of 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol is another critical consideration in its application as a drug intermediate. Studies have begun to explore its metabolic stability and potential degradation pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding these processes is essential for predicting how the compound behaves within living systems and for designing analogs with improved pharmacokinetic properties.

Industrial applications of this compound are also emerging, particularly in contract research organizations (CROs) where it serves as a key intermediate in custom synthesis projects. Its versatility makes it valuable for producing libraries of compounds that can be screened for biological activity using high-throughput screening (HTS) technologies. This approach allows researchers to identify lead compounds rapidly without investing excessive time in individual synthesis efforts.

The future prospects for 1-amino-2-(3-chloropyridin-4-yl)propan-2-ol are promising, given its structural features and reported biological activities. As research continues to uncover new therapeutic targets and mechanisms, this compound may find utility in treating a range of conditions beyond those currently under investigation. Collaborative efforts between academic institutions and pharmaceutical companies will likely drive further exploration into its potential applications.

In conclusion,1-amino--(3-chloropyridin--4--yI)propan--2--ol (CAS No.--2229291--07--8) stands out as an important intermediate in pharmaceutical chemistry with significant implications for drug discovery. Its unique structural features offer opportunities for innovative synthetic strategies while its biological relevance suggests promising avenues for therapeutic development. As our understanding of molecular interactions evolves,this compound will continue to play a vital role in advancing medical science.

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